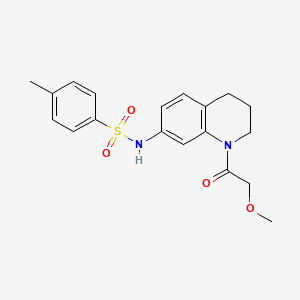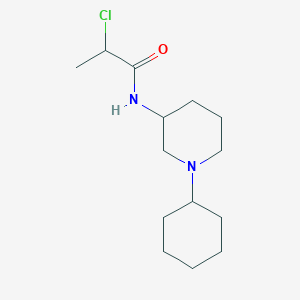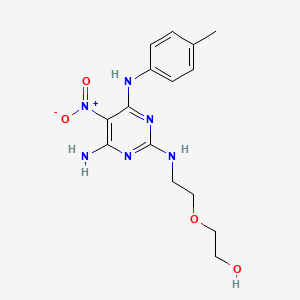
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with a multifaceted structure that showcases various functional groups, making it a candidate of interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process starting from simpler aromatic compounds. The process usually includes:
Formation of the quinoline core: This often involves cyclization reactions of aniline derivatives with dicarbonyl compounds under acidic or basic conditions.
Methoxyacetylation: Introduction of the methoxyacetyl group can be achieved via acylation using methoxyacetyl chloride in the presence of a suitable base like triethylamine.
Sulfonamide formation: The sulfonyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods: For large-scale production, the steps are often optimized for yield and purity. This involves:
Automated batch reactors: Providing precise control over reaction temperatures, times, and reagent addition.
Chromatographic purification: Ensuring the final product meets purity standards suitable for further applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetyl group.
Reduction: Reduction can occur at the quinoline ring or the sulfonamide group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, given suitable conditions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Lewis acids like aluminum chloride for Friedel-Crafts acylation.
Oxidation: Potentially forms quinolinone derivatives.
Reduction: Leads to tetrahydroquinoline derivatives.
Substitution: Results in various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used in synthetic organic chemistry as an intermediate for the preparation of other complex molecules.
Biology: Investigated for its interactions with biological systems, particularly its binding affinity with proteins and enzymes.
Medicine: Explored as a potential lead compound in drug discovery due to its structural complexity and versatility.
Industry: Applied in the development of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: This compound may interact with cellular proteins through its sulfonamide group, which is known to form strong interactions with protein targets. The quinoline core is a known bioactive scaffold in medicinal chemistry, contributing to its efficacy in disrupting biological pathways.
Comparison with Similar Compounds
Unique Features:
The combination of a quinoline core with a methoxyacetyl and a sulfonamide group is relatively uncommon, providing unique chemical reactivity and biological activity.
N-(2-acetylphenyl)-4-methylbenzenesulfonamide: : Lacks the quinoline core, differing significantly in chemical reactivity and biological interactions.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : Similar structure but with a benzoyl group instead of a methoxyacetyl, leading to different chemical properties.
This was a whirlwind tour through the fascinating world of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide! Does any part of this compound’s journey from synthesis to application intrigue you?
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-9-17(10-6-14)26(23,24)20-16-8-7-15-4-3-11-21(18(15)12-16)19(22)13-25-2/h5-10,12,20H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLCQXOGBZVHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)






![3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2771865.png)
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)

![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)

![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2771874.png)
